2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Amino Trimethoxyphenyl Intermediate: This step involves the nitration of 2,5,6-trimethoxyphenol followed by reduction to form 3-amino-2,5,6-trimethoxyphenol.
Esterification: The amino trimethoxyphenyl intermediate is then reacted with 5-chloro-2,4-dihydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the chloro group would yield hydroxy derivatives.
Scientific Research Applications
2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with enzymes and proteins.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate involves its interaction with specific molecular targets. It has been shown to inhibit heat shock protein 90 (Hsp90) and endoplasmin, which are involved in protein folding and stress responses . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3,4,5-trimethoxyphenyl)methyl-1H-pyrimidin-4-one
- 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine
- Trimethoprim
Uniqueness
2-(3-Amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit Hsp90 and endoplasmin sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C18H20ClNO7 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-(3-amino-2,5,6-trimethoxyphenyl)ethyl 5-chloro-2,4-dihydroxybenzoate |
InChI |
InChI=1S/C18H20ClNO7/c1-24-15-7-12(20)16(25-2)9(17(15)26-3)4-5-27-18(23)10-6-11(19)14(22)8-13(10)21/h6-8,21-22H,4-5,20H2,1-3H3 |
InChI Key |
DFYGLJKFZQGYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)N)OC)CCOC(=O)C2=CC(=C(C=C2O)O)Cl)OC |
Origin of Product |
United States |
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